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Compound of Interest

Compound Name: Rezvilutamide

Cat. No.: B8201621 Get Quote

An Objective Head-to-Head Comparison of Rezvilutamide and Apalutamide for Prostate

Cancer Therapy

This guide provides a detailed, data-driven comparison of Rezvilutamide and Apalutamide,

two potent second-generation androgen receptor (AR) inhibitors used in the treatment of

prostate cancer. The information is intended for researchers, scientists, and drug development

professionals, offering a comprehensive overview of their mechanisms, pharmacokinetics,

clinical efficacy, and safety profiles based on available experimental and clinical data.

Mechanism of Action
Both Rezvilutamide and Apalutamide are nonsteroidal antiandrogens (NSAAs) that function as

competitive antagonists of the androgen receptor, a key driver in the progression of prostate

cancer.[1][2] They share a similar core mechanism but exhibit distinct properties.

Apalutamide: Apalutamide is a potent AR inhibitor that binds directly to the ligand-binding

domain of the AR with a high affinity (IC50 of 16 nM).[3][4] This binding prevents AR nuclear

translocation, inhibits the receptor's binding to DNA, and ultimately impedes AR-mediated

gene transcription.[3] This cascade of inhibition leads to decreased tumor cell proliferation

and an increase in apoptosis. Apalutamide has a 5- to 10-fold greater affinity for the AR

compared to the first-generation antiandrogen, bicalutamide.

Rezvilutamide: Also known as SHR3680, Rezvilutamide is a novel AR antagonist that

competitively binds to the AR's ligand-binding domain, preventing activation by androgens
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like testosterone and dihydrotestosterone. Similar to apalutamide, it blocks the nuclear

translocation of the AR and subsequent transcription of androgen-responsive genes

essential for prostate cancer cell growth. A distinguishing feature of Rezvilutamide is its

reported low penetration of the blood-brain barrier, which is suggested to reduce central

nervous system (CNS)-related side effects compared to other drugs in its class.

Below is a diagram illustrating the common signaling pathway inhibited by both drugs.
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Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and

potential for drug-drug interactions. Apalutamide's profile is well-documented, while specific

quantitative data for Rezvilutamide is less detailed in publicly available literature.

Parameter
Rezvilutamide
(SHR3680)

Apalutamide (ARN-
509)

Reference(s)

Administration Oral, once-daily
Oral, once-daily (240

mg)

Bioavailability
High oral

bioavailability
~100%

Time to Peak Not specified
~2 hours (food delays

by ~2 hours)

Protein Binding Not specified
96% (Metabolite:

95%)

Metabolism Primarily hepatic
Primarily hepatic via

CYP2C8 and CYP3A4

Active Metabolite Not specified

N-desmethyl

apalutamide (less

potent)

Elimination Half-life
Moderate, allows

once-daily dosing

~3-4 days at steady-

state

Excretion Mainly via feces
65% Urine, 24%

Feces

CNS Penetration
Significantly lower

than other NSAAs

Crosses blood-brain

barrier (animal

studies)

Clinical Efficacy
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Clinical trials have demonstrated the efficacy of both drugs in different settings of prostate

cancer. Rezvilutamide has been primarily studied in metastatic hormone-sensitive prostate

cancer (mHSPC), while Apalutamide has established efficacy in both mHSPC and non-

metastatic castration-resistant prostate cancer (nmCRPC).

Trial Drug
Patient
Populatio
n

Comparat
or

Primary
Endpoint(
s)

Key
Results

Referenc
e(s)

CHART
Rezvilutam

ide + ADT

High-

volume

mHSPC

Bicalutami

de + ADT
rPFS, OS

rPFS: HR

0.44

(Median

not

reached

vs. 25.1

mos) OS:

HR 0.58

(Median

not

reached)

TITAN
Apalutamid

e + ADT
mCSPC

Placebo +

ADT
rPFS, OS

rPFS: HR

0.48

(Median

not

reached

vs. 22.1

mos) OS:

HR 0.67

(initial); HR

0.65 (final)

SPARTAN
Apalutamid

e + ADT
nmCRPC

Placebo +

ADT

Metastasis-

Free

Survival

(MFS)

MFS: HR

0.28 (40.5

mos vs.

16.2 mos)
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ADT: Androgen Deprivation Therapy; HR: Hazard Ratio; mCSPC: metastatic Castration-

Sensitive Prostate Cancer; mHSPC: metastatic Hormone-Sensitive Prostate Cancer; nmCRPC:

non-metastatic Castration-Resistant Prostate Cancer; OS: Overall Survival; rPFS: radiographic

Progression-Free Survival.

Safety and Tolerability
The safety profiles of Rezvilutamide and Apalutamide are generally manageable, though they

are associated with distinct adverse events.
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Adverse Event (AE)
Rezvilutamide
(CHART Trial)

Apalutamide
(TITAN/SPARTAN
Trials)

Reference(s)

Serious AEs 28%
Not specified in this

format

Grade ≥3

Hypertension
8%

≥10% incidence (all

grades)

Grade ≥3

Hypertriglyceridemia
7%

67% (all grades),

1.6% (Grade ≥3) in

SPARTAN

Grade ≥3 Increased

Weight
6%

16.1% weight loss (all

grades) in SPARTAN

Grade ≥3 Anemia 4%

70% (all grades),

0.4% (Grade ≥3) in

SPARTAN

Fatigue
Not specified as

primary

30% - 61% (most

common)

Rash
Not specified as

primary

24% - 27% (5-6%

Grade ≥3)

Falls / Fractures
Not specified as

primary

16% (falls), 12%

(fractures)

Hypothyroidism
Not specified as

primary
8%

Seizures
Low risk due to low

CNS penetration
<1%

Experimental Protocols
Detailed, step-by-step experimental protocols for preclinical assays such as androgen receptor

binding or cell viability are proprietary and not typically disclosed in publications. However, the

methodologies for the pivotal clinical trials are publicly registered and summarized here.
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CHART Trial (Rezvilutamide)
Design: A randomized, open-label, phase 3 trial conducted at 72 hospitals.

Population: Men (≥18 years) with high-volume, metastatic, hormone-sensitive prostate

cancer and an ECOG performance status of 0 or 1.

Intervention: Patients were randomized 1:1 to receive standard androgen-deprivation

therapy (ADT) plus either Rezvilutamide (240 mg orally, once daily) or Bicalutamide (50 mg

orally, once daily).

Endpoints: The co-primary endpoints were radiographic progression-free survival (rPFS) and

overall survival (OS). Secondary endpoints included time to PSA progression and safety.

TITAN Trial (Apalutamide)
Design: A randomized, double-blind, placebo-controlled, multi-center phase 3 trial.

Population: 1,052 patients with metastatic castration-sensitive prostate cancer (mCSPC),

including both high- and low-volume disease.

Intervention: Patients were randomized 1:1 to receive either Apalutamide (240 mg orally,

once daily) or a placebo, in combination with continuous ADT.

Endpoints: The major efficacy outcomes were overall survival (OS) and radiographic

progression-free survival (rPFS).

The following diagram illustrates a generalized workflow for evaluating novel androgen receptor

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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